An In-Depth Technical Guide to the Chemical Structure of 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole)
An In-Depth Technical Guide to the Chemical Structure of 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole)
Abstract
This technical guide provides a comprehensive examination of the chemical structure of 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's intricate architecture, its synthesis, and the critical relationship between its structure and its physicochemical properties. We will explore the nuanced structural features, from the heterocyclic benzothiazole moieties to the central azobenzene linkage, and elucidate how these components collectively define the molecule's function and potential applications, particularly in the realm of biomedical imaging and diagnostics. This guide integrates theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols and in-depth characterization data to support further research and development.
Introduction: Unveiling a Molecule of Interest
2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) is a symmetrical aromatic compound characterized by a central photochromic azobenzene core flanked by two 6-methylbenzothiazole heterocyclic units. The inherent properties of both the benzothiazole and azobenzene moieties imbue this molecule with significant potential across various scientific disciplines.
Benzothiazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for a wide spectrum of pharmacological activities.[1][2] They are integral to the structure of numerous therapeutic agents and are particularly noted for their ability to interact with biological targets such as amyloid-β (Aβ) plaques, which are implicated in neurodegenerative diseases like Alzheimer's.[3][4] The structural rigidity and electron-rich nature of the benzothiazole system make it an effective pharmacophore and a privileged scaffold in drug design.
The central azobenzene unit is renowned for its photoisomerization properties, allowing the molecule to switch between a more stable trans configuration and a metastable cis configuration upon exposure to light of specific wavelengths. This "molecular switch" capability is at the forefront of developing photoresponsive materials and photopharmacology. The combination of these two key structural motifs in 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) creates a molecule with a unique profile, suggesting potential applications as a photo-controllable biological probe or a component in advanced diagnostic agents.
This guide will systematically deconstruct the chemical structure of this fascinating molecule, providing the foundational knowledge necessary for its synthesis, characterization, and exploration in future research endeavors.
Molecular Architecture: A Structural Dissection
The structural integrity and resultant properties of 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) are best understood by examining its constituent parts and their synergistic interplay. The molecule's formal name and fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | bis[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazene[5] |
| Molecular Formula | C₂₈H₂₀N₄S₂[6] |
| Molecular Weight | 476.62 g/mol [6] |
| CAS Number | 17205-68-4[7] |
The molecule is composed of three primary structural units:
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The 6-Methylbenzothiazole Units: Two identical benzothiazole moieties provide a rigid, planar heterocyclic system. The fusion of a benzene ring with a thiazole ring creates an electron-rich aromatic system. The methyl group at the 6-position of each benzothiazole ring can influence the molecule's solubility and its interaction with biological targets through steric and electronic effects.
-
The p-Phenylene Linkers: These aromatic rings act as conjugated spacers, connecting the benzothiazole units to the central azo group. The para substitution pattern ensures a linear extension of the conjugated π-system, which is crucial for the molecule's electronic and optical properties.
-
The Central Azo Linkage (-N=N-): This diatonic bridge is the molecule's photoresponsive heart. The double bond between the nitrogen atoms is susceptible to photoisomerization. In its ground state, the molecule predominantly exists in the thermodynamically more stable trans configuration, where the phenyl rings are on opposite sides of the N=N bond, resulting in a more linear and planar geometry. Upon irradiation with UV light, it can convert to the cis isomer, adopting a bent, less planar conformation. This structural change dramatically alters the molecule's overall shape, dipole moment, and absorption spectrum.
The overall structure is symmetrical and achiral.[6] The extended π-conjugation across the entire molecule, from one benzothiazole ring to the other, is responsible for its characteristic color and its potential as a dye.
Diagram of the Chemical Structure of 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole)
Caption: 2D structure of 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole).
Synthesis and Spectroscopic Characterization
The synthesis of this symmetrical azo compound is logically approached via a two-stage process: first, the preparation of the key amine precursor, 2-(4-aminophenyl)-6-methylbenzothiazole, followed by its oxidative dimerization to form the final azo-linked product. This strategic approach ensures high yields and purity.
Synthesis Pathway
The synthetic route begins with the formation of the benzothiazole ring system, followed by the creation of the central azo bridge.
Diagram of the Synthetic Workflow
Caption: General two-stage synthesis of the target molecule.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the successful synthesis and purification of the intermediate precursor are critical for the success of the final dimerization step.
Stage 1: Synthesis of 2-(4-aminophenyl)-6-methylbenzothiazole (Precursor)
This procedure is adapted from established methods for synthesizing dehydrothio-p-toluidine.[8] The rationale for using high temperature and pressure is to facilitate the reaction between the aromatic amine and elemental sulfur, leading to the cyclization and formation of the benzothiazole ring.
-
Reagents and Materials:
-
p-Toluidine
-
Sulfur powder
-
High-pressure autoclave reactor
-
Ethanol (for recrystallization)
-
Vacuum distillation apparatus
-
-
Step-by-Step Methodology:
-
Charging the Reactor: In a high-pressure autoclave, charge p-toluidine and sulfur in a molar ratio of approximately 8:1 (p-toluidine:sulfur). An excess of p-toluidine is used to act as both a reactant and a solvent.
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature range of 300-450°C under a pressure of 30-100 atmospheres.[8] Maintain these conditions for an average residence time of 5-10 minutes. The high temperature provides the activation energy for the reaction, while the elevated pressure keeps the reactants in the liquid phase and increases the reaction rate.
-
Work-up and Purification:
-
Cool the reactor and carefully degas the reaction mixture.
-
Transfer the mixture to a distillation apparatus. Recover the excess, unreacted p-toluidine via vacuum distillation.
-
The remaining crude product is then subjected to further fractional distillation. The main fraction, 2-(4-aminophenyl)-6-methylbenzothiazole, typically distills at approximately 215-238°C under vacuum.[8]
-
For final purification, the solidified distillate can be recrystallized from hot ethanol to yield a light yellow powder.
-
-
-
Validation: The purity of the precursor should be confirmed by melting point determination (literature: 188-193°C) and TLC analysis before proceeding.[8]
Stage 2: Oxidative Dimerization to 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole)
The formation of the azo bridge is achieved through the oxidative coupling of the primary aromatic amine groups of two precursor molecules. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) is a common and effective choice for this transformation.[9]
-
Reagents and Materials:
-
2-(4-aminophenyl)-6-methylbenzothiazole (from Stage 1)
-
Potassium permanganate (KMnO₄)
-
Acetone (as solvent)
-
Sodium bicarbonate (for neutralization)
-
Filtration apparatus
-
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified 2-(4-aminophenyl)-6-methylbenzothiazole in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: While stirring vigorously at room temperature, slowly add a solution of potassium permanganate in acetone dropwise. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material spot and the appearance of a new, colored product spot.
-
Quenching and Isolation:
-
Once the reaction is complete, quench any excess KMnO₄ by adding a small amount of ethanol until the purple color disappears.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Redissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with a dilute aqueous solution of sodium bicarbonate and then with water to remove any acidic impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization to yield a colored solid.
-
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzothiazole and phenylene rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. The methyl protons (-CH₃) would appear as a singlet in the upfield region, around 2.4-2.6 ppm. Due to the molecule's symmetry, a relatively simple spectrum with distinct sets of signals for each unique proton environment is expected. |
| ¹³C NMR | Aromatic carbon signals would be observed in the range of 110-155 ppm. The carbon of the methyl group would appear significantly upfield, around 20-25 ppm. The carbon atom of the C=N bond within the thiazole ring would be found in the highly deshielded region, typically above 160 ppm.[12] |
| FT-IR | Characteristic peaks would include: C-H stretching for aromatic and methyl groups (~3100-2900 cm⁻¹), C=C and C=N stretching within the aromatic and heterocyclic rings (1600-1450 cm⁻¹), and a characteristic, though often weak, N=N stretching vibration for the azo group (~1400-1450 cm⁻¹). The C-S stretching of the thiazole ring would appear in the fingerprint region.[11] |
| UV-Vis | The extended conjugated system is expected to give rise to strong absorption bands in the UV and visible regions. A strong π-π* transition band is anticipated in the UV region (around 320-400 nm), characteristic of the azobenzene chromophore, and a weaker n-π* transition at longer wavelengths in the visible region, which is responsible for the compound's color.[10] |
| Mass Spec | The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the calculated molecular weight of 476.62 g/mol . |
Structure-Property Relationships and Applications
The unique chemical architecture of 2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) directly dictates its properties and potential applications. The fusion of the planar, aromatic benzothiazole units with the photoresponsive azobenzene core creates a molecule with promising characteristics for advanced materials and biomedical applications.
-
Affinity for Amyloid-β Plaques: The benzothiazole moiety is a well-established pharmacophore for binding to Aβ aggregates.[4] The bivalent nature of this molecule, presenting two benzothiazole units, could potentially lead to enhanced binding affinity and selectivity for Aβ plaques compared to monovalent analogues. This makes it a candidate for the development of novel imaging agents for Alzheimer's disease and cerebral amyloid angiopathy.[3]
-
Photochromism and Molecular Switching: The central azobenzene linkage allows for reversible trans-cis isomerization upon irradiation with light. This property could be harnessed to create "smart" probes. For instance, the molecule could be designed to have different fluorescence or binding properties in its trans and cis states, allowing for photo-controlled activation or detection of biological targets.
-
Dye and Pigment Properties: The extensive π-conjugation across the molecule results in strong absorption of visible light, making it a potent chromophore. This class of compounds, heterocyclic azo dyes, is known for producing bright and strong shades with good fastness properties, suggesting applications in the textile and materials industry.[3][13]
Conclusion
2,2'-(Azodi-p-phenylene)bis(6-methylbenzothiazole) represents a molecule of significant scientific interest, embodying a thoughtful combination of a biologically active heterocycle and a photoresponsive core. Its structure is a testament to rational molecular design, where distinct functional units are integrated to achieve emergent properties. This guide has provided a detailed analysis of its molecular architecture, a plausible and robust synthetic strategy, and a predictive framework for its spectroscopic characterization. The inherent structure-property relationships highlight its potential as a bivalent ligand for amyloid-β plaques and as a photo-controllable molecular tool. Further experimental validation of the proposed synthesis and detailed characterization are crucial next steps that will undoubtedly unlock new avenues for its application in diagnostics, therapy, and materials science.
References
-
Jia, J., Cui, M., Dai, J., & Liu, B. (2015). 99mTc(CO)3-Labeled Benzothiazole Derivatives Preferentially Bind Cerebrovascular Amyloid: Potential Use as Imaging Agents for Cerebral Amyloid Angiopathy. Molecular Pharmaceutics, 12(7), 2577–2587. Available from: [Link]
-
Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role. PMC. Available from: [Link]
-
Ono, M., & Saji, H. (2007). Dibenzothiazoles as novel amyloid-imaging agents. Bioorganic & Medicinal Chemistry, 15(7), 2685–2692. Available from: [Link]
-
An Overview of Preparation for Different Azo Compounds. Al-Nahrain Journal of Science. Available from: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF HETEROCYCLIC AZO DYES DERIVED FROM 2-AMINOBENZOTHIOZOLE. Semantic Scholar. Available from: [Link]
-
2,2'-(AZODI-P-PHENYLENE)BIS(6-METHYLBENZOTHIAZOLE). gsrs. Available from: [Link]
-
Benzothiazole-Based Bis-azo Cationic Fluorescent Dyes with Extended Conjugated Systems: Synthesis and Properties. Request PDF. Available from: [Link]
- Benzothiazole, 2,2'-(azodi-4,1-phenylene)bis[6-methyl-. SIELC Technologies. Available from: https://sielc.com/product/benzothiazole-22-azodi-41-phenylenebis6-methyl/
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Semantic Scholar. Available from: [Link]
- 1H and 13C NMR spectra of compound 2a:. [No Source Provided]
-
Benzothiazole, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl. PubChem. Available from: [Link]
- 5 Combination of 1H and 13C NMR Spectroscopy. [No Source Provided]
- Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. [No Source Provided]
-
Synthesis and characterisation of benzothiazole-based solid-state fluorescent azo dyes. Request PDF. Available from: [Link]
-
Wang, M., Funabiki, K., & Matsui, M. (2003). Synthesis and properties of bis(hetaryl)azo dyes. Dyes and Pigments, 57(1), 77–86. Available from: [Link]
- Loewe, W., Cossmann, K.-H., & Meyer, E. (1974). Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole. U.S. Patent No. 3,801,587. Washington, DC: U.S. Patent and Trademark Office.
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. PMC. Available from: [Link]
-
Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. DiVA. Available from: [Link]
-
Darabut, C., et al. (2020). Synthesis of bis-azobenzene derivatives with reactive bromohexyl unit and carboxylic acid group based on Disperse Yellow. European Journal of Chemistry, 11(4), 298-303. Available from: [Link]
-
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. Available from: [Link]
- Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In. [No Source Provided]
-
Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC. Available from: [Link]
-
Hünig, S., et al. (1963). Heterocyclic Azo Dyes by Oxidative Coupling. Angewandte Chemie International Edition in English, 2(4), 215-215. Available from: [Link]
-
Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. PMC. Available from: [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. PMC. Available from: [Link]
-
Alang, G., et al. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 2(4), 394-398. Available from: [Link]
-
Theoretical (B3lyp) and Spectroscopic (Ft-Ir, 1h-Nmr and 13c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1h-1,2,4-Triazol-5-One-4-Yl)-Azomethin]-Phenyl Benzoate. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available from: [Link]
-
Synthesis and characterization of the photochromic properties of new pyrrolidene dyes bearing benzothiazole or benzothiazolium acceptor groups. Sciforum. Available from: [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isca.me [isca.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzothiazole, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl- | C28H20N4S2 | CID 87000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Benzothiazole, 2,2’-(azodi-4,1-phenylene)bis[6-methyl- | SIELC Technologies [sielc.com]
- 8. US3801587A - Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole - Google Patents [patents.google.com]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Süleyman Demirel University Faculty of Arts and Science Journal of Science » Submission » Synthesis and Analysis of Some Azo Dyes Obtained from Benzothiazole by Density Functional Theory [dergipark.org.tr]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
